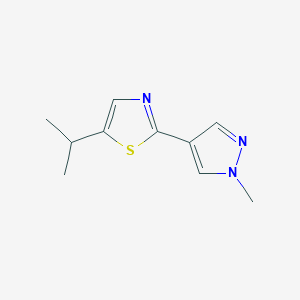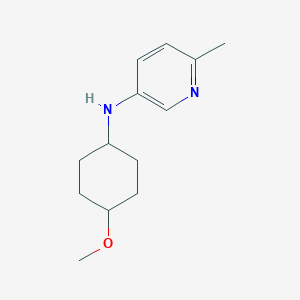
2-(1-Methylpyrazol-4-yl)-5-propan-2-yl-1,3-thiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-Methylpyrazol-4-yl)-5-propan-2-yl-1,3-thiazole, also known as MPTP, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has been shown to have a range of biochemical and physiological effects, making it a promising tool for investigating various biological processes.
作用机制
2-(1-Methylpyrazol-4-yl)-5-propan-2-yl-1,3-thiazole is metabolized by MAO-B to produce MPP+, which is selectively taken up by dopaminergic neurons in the substantia nigra region of the brain. MPP+ then inhibits complex I of the electron transport chain, leading to oxidative stress and cell death in these neurons. This mechanism is thought to be similar to the underlying pathology of Parkinson's disease.
Biochemical and Physiological Effects
In addition to its neurotoxic effects, 2-(1-Methylpyrazol-4-yl)-5-propan-2-yl-1,3-thiazole has been shown to have other biochemical and physiological effects. For example, 2-(1-Methylpyrazol-4-yl)-5-propan-2-yl-1,3-thiazole has been shown to induce oxidative stress and inflammation in various cell types. 2-(1-Methylpyrazol-4-yl)-5-propan-2-yl-1,3-thiazole has also been shown to affect neurotransmitter systems other than dopamine, including the serotonergic and noradrenergic systems.
实验室实验的优点和局限性
One advantage of using 2-(1-Methylpyrazol-4-yl)-5-propan-2-yl-1,3-thiazole in lab experiments is its ability to selectively target dopaminergic neurons in the substantia nigra, making it a valuable tool for investigating Parkinson's disease. Additionally, 2-(1-Methylpyrazol-4-yl)-5-propan-2-yl-1,3-thiazole has been extensively studied, and its mechanism of action is well-understood. However, there are also limitations to using 2-(1-Methylpyrazol-4-yl)-5-propan-2-yl-1,3-thiazole in lab experiments. For example, 2-(1-Methylpyrazol-4-yl)-5-propan-2-yl-1,3-thiazole is a neurotoxin and can be dangerous to handle. Additionally, 2-(1-Methylpyrazol-4-yl)-5-propan-2-yl-1,3-thiazole-induced parkinsonian syndromes in animal models may not fully replicate the pathology of Parkinson's disease in humans.
未来方向
There are several future directions for research on 2-(1-Methylpyrazol-4-yl)-5-propan-2-yl-1,3-thiazole. One area of interest is the development of 2-(1-Methylpyrazol-4-yl)-5-propan-2-yl-1,3-thiazole analogs that can selectively target other cell types or neurotransmitter systems. Another area of interest is the use of 2-(1-Methylpyrazol-4-yl)-5-propan-2-yl-1,3-thiazole as a tool for investigating the role of oxidative stress and inflammation in neurodegenerative diseases. Finally, there is ongoing research into the potential use of 2-(1-Methylpyrazol-4-yl)-5-propan-2-yl-1,3-thiazole as a therapeutic agent for Parkinson's disease, either through the development of 2-(1-Methylpyrazol-4-yl)-5-propan-2-yl-1,3-thiazole analogs or through the modulation of the underlying biochemical pathways.
合成方法
The synthesis of 2-(1-Methylpyrazol-4-yl)-5-propan-2-yl-1,3-thiazole involves the reaction of 1-methyl-4-pyrazolecarboxaldehyde with 2-bromo-5-isopropylthiazole in the presence of a base such as potassium carbonate. The resulting compound can be purified through recrystallization or column chromatography.
科学研究应用
2-(1-Methylpyrazol-4-yl)-5-propan-2-yl-1,3-thiazole has been used in a variety of scientific research applications, including studies on Parkinson's disease, neurotoxicity, and drug metabolism. In Parkinson's disease research, 2-(1-Methylpyrazol-4-yl)-5-propan-2-yl-1,3-thiazole has been shown to induce a parkinsonian syndrome in humans and non-human primates, making it a valuable tool for investigating the underlying mechanisms of the disease. 2-(1-Methylpyrazol-4-yl)-5-propan-2-yl-1,3-thiazole has also been used to study the metabolism of drugs, as it is metabolized by the enzyme monoamine oxidase B (MAO-B) to produce the neurotoxin MPP+.
属性
IUPAC Name |
2-(1-methylpyrazol-4-yl)-5-propan-2-yl-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3S/c1-7(2)9-5-11-10(14-9)8-4-12-13(3)6-8/h4-7H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XINFIEVAXUXHLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CN=C(S1)C2=CN(N=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Methylpyrazol-4-yl)-5-propan-2-yl-1,3-thiazole | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![2-[(5-methyl-1H-pyrazol-4-yl)sulfonyl]-1,3,3a,4,5,6,7,7a-octahydroisoindol-4-amine](/img/structure/B6631483.png)
![2-[(1-methyltriazol-4-yl)methyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-4-ol](/img/structure/B6631485.png)

![N-[4-(trifluoromethoxy)phenyl]oxazinane-2-carboxamide](/img/structure/B6631502.png)
![(5-fluoropyridin-2-yl)-[(3R)-3-hydroxypyrrolidin-1-yl]methanone](/img/structure/B6631507.png)

![3-[(3-Chlorobenzoyl)amino]-2-methylbutanoic acid](/img/structure/B6631523.png)
![3-[[2-(1-Adamantyl)acetyl]amino]-2-methylbutanoic acid](/img/structure/B6631527.png)